molecular formula C11H17NO2 B138296 3-(2-Aminopropoxy)-2,4-dimethylphenol CAS No. 129417-37-4

3-(2-Aminopropoxy)-2,4-dimethylphenol

Cat. No. B138296
M. Wt: 195.26 g/mol
InChI Key: LBHCZYGJQAXJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminopropoxy)-2,4-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of phenol ether derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 3-(2-Aminopropoxy)-2,4-dimethylphenol is not fully understood. However, it is believed to exert its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to modulate the activity of various enzymes and signaling pathways, leading to its potential therapeutic effects.

Biochemical And Physiological Effects

3-(2-Aminopropoxy)-2,4-dimethylphenol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of malondialdehyde, a marker of oxidative stress. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to its potential anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(2-Aminopropoxy)-2,4-dimethylphenol in lab experiments is its relatively low toxicity and high stability. 3-(2-Aminopropoxy)-2,4-dimethylphenol is also readily available and easy to synthesize, making it a cost-effective option for scientific research. However, one limitation of using 3-(2-Aminopropoxy)-2,4-dimethylphenol is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the study of 3-(2-Aminopropoxy)-2,4-dimethylphenol include its potential use in the treatment of liver and brain diseases, cancer research, and neuroprotection.

Synthesis Methods

The synthesis of 3-(2-Aminopropoxy)-2,4-dimethylphenol involves the reaction of 2,4-dimethylphenol with 2-chloropropene in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to obtain 3-(2-Aminopropoxy)-2,4-dimethylphenol. This method is relatively simple and efficient, making 3-(2-Aminopropoxy)-2,4-dimethylphenol readily available for scientific research.

Scientific Research Applications

3-(2-Aminopropoxy)-2,4-dimethylphenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor activities. 3-(2-Aminopropoxy)-2,4-dimethylphenol has also been shown to have a protective effect on the liver and brain, making it a promising candidate for the treatment of liver and brain diseases.

properties

CAS RN

129417-37-4

Product Name

3-(2-Aminopropoxy)-2,4-dimethylphenol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(2-aminopropoxy)-2,4-dimethylphenol

InChI

InChI=1S/C11H17NO2/c1-7-4-5-10(13)9(3)11(7)14-6-8(2)12/h4-5,8,13H,6,12H2,1-3H3

InChI Key

LBHCZYGJQAXJSW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)O)C)OCC(C)N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)OCC(C)N

synonyms

1-(2,6-dimethyl-3-hydroxyphenoxy)-2-aminopropane
3-hydroxymexiletine
m-hydroxymexiletine
meta-hydroxymexiletine

Origin of Product

United States

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